Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane is an organosilicon compound characterized by its unique molecular structure, which includes a trichlorosilane group attached to a propyl chain and a phenyl ring substituted with a prop-1-en-2-yl group. Its molecular formula is and it has a molecular weight of approximately 293.7 g/mol. The compound is notable for its reactivity due to the presence of the trichlorosilane moiety, which allows it to participate in various
The synthesis of Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane typically involves the reaction of a suitable phenylpropyl precursor with trichlorosilane. A common method is hydrosilylation, where an allyl-substituted phenylpropyl compound reacts with trichlorosilane in the presence of catalysts like platinum or rhodium. This reaction is usually conducted under inert atmospheric conditions at elevated temperatures to ensure complete conversion.
Industrial production methods mirror these synthetic routes but are optimized for scale. Continuous flow reactors are often employed to maintain consistent reaction conditions and enhance yield. High-purity reagents and advanced purification techniques are utilized to produce high-quality compounds suitable for various applications.
Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane finds diverse applications across several fields:
Research into the interaction studies of Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane is still emerging. Its ability to form stable carbon-silicon bonds suggests potential interactions with various substrates, making it a candidate for further investigation in both organic synthesis and materials science. Studies focusing on similar organosilicon compounds have demonstrated their utility in modifying surfaces and enhancing material properties, indicating that this compound may also possess beneficial interaction characteristics .
Several similar compounds can be compared to Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane, each possessing variations in their structure:
| Compound Name | Structure Variation |
|---|---|
| Trichloro{2-[3-(prop-1-en-2-yl)phenyl]ethyl}silane | Ethyl chain instead of propyl |
| Trichloro{2-[3-(prop-1-en-2-yl)phenyl]methyl}silane | Methyl chain instead of propyl |
| Trichloro{2-[3-(prop-1-en-2-yl)phenyl]butyl}silane | Butyl chain instead of propyl |
Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane is unique due to its specific combination of a trichlorosilane group, a propyl chain, and a phenyl ring with a prop-1-en-2-yl substituent. This unique structure imparts distinct reactivity and properties that differentiate it from similar compounds, making it particularly valuable for specific applications in organic synthesis and materials science.